2-Phenylimidazo[1,2-a]pyrazin-3-amine

Catalog No.
S3317125
CAS No.
27955-53-9
M.F
C12H10N4
M. Wt
210.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylimidazo[1,2-a]pyrazin-3-amine

CAS Number

27955-53-9

Product Name

2-Phenylimidazo[1,2-a]pyrazin-3-amine

IUPAC Name

2-phenylimidazo[1,2-a]pyrazin-3-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23

InChI

InChI=1S/C12H10N4/c13-12-11(9-4-2-1-3-5-9)15-10-8-14-6-7-16(10)12/h1-8H,13H2

InChI Key

CVEAUYZTYNHIES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N

2-Phenylimidazo[1,2-a]pyrazin-3-amine features a fused ring system that includes both imidazole and pyrazine moieties. The presence of the phenyl group enhances its chemical properties and biological activity. The structure can be represented as follows:

text
N / \ C C | | C N \ / C-C / \ N C | | C C

This compound exhibits unique characteristics due to the interplay between its aromatic and heterocyclic components, which significantly influence its reactivity and interactions with biological targets.

  • Heterocyclic Chemistry

    2-Phenylimidazo[1,2-a]pyrazin-3-amine belongs to a class of organic compounds known as heterocycles, which contain atoms other than carbon in their rings. Understanding the synthesis and properties of this molecule can contribute to the general field of heterocyclic chemistry American Elements: .

  • Medicinal Chemistry

    The presence of nitrogen atoms in the ring structure suggests potential for biological activity. Further research could explore if 2-Phenylimidazo[1,2-a]pyrazin-3-amine exhibits any medicinal properties or serves as a scaffold for drug development.

  • Material Science

    Heterocyclic compounds can sometimes exhibit interesting physical properties. Investigating the electrical or optical properties of 2-Phenylimidazo[1,2-a]pyrazin-3-amine could be of interest in material science research.

Involving 2-phenylimidazo[1,2-a]pyrazin-3-amine are diverse and include:

  • Condensation Reactions: It can undergo condensation with α-haloketones or α-ketoaldehydes, leading to the formation of various derivatives.
  • Multicomponent Reactions: Techniques such as the Groebke-Blackburn-Bienayme reaction facilitate the synthesis of imidazo[1,2-a]pyrazine derivatives.
  • Tandem Ugi-Huisgen Reactions: This method involves Ugi four-component reactions followed by cycloadditions, allowing for the construction of complex structures.
  • Oxidation: The compound can be oxidized by reactive oxygen species, resulting in chemiluminescence properties.

These reactions contribute to the versatility of 2-phenylimidazo[1,2-a]pyrazin-3-amine in synthetic organic chemistry.

Research indicates that 2-phenylimidazo[1,2-a]pyrazin-3-amine exhibits significant biological activities. Notably, it has been studied for its potential as an adenosine receptor antagonist, which may modulate various signaling pathways associated with adenosine receptor activation. Additionally, derivatives of this compound have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is relevant in inflammation and pain management .

Several methods have been developed for synthesizing 2-phenylimidazo[1,2-a]pyrazin-3-amine:

  • One-Pot Synthesis: A straightforward method involving acetophenone and 2-amino derivatives under mild conditions has been reported, yielding high purity products.
  • Multicomponent Approaches: Utilizing catalysts like Lewis acids in three-component reactions allows for efficient synthesis with good functional group tolerance.
  • Tandem Reactions: Employing tandem reactions can lead to complex structures with multiple functional groups.

These methods highlight the efficiency and adaptability of synthetic strategies available for this compound.

The applications of 2-phenylimidazo[1,2-a]pyrazin-3-amine span various fields:

  • Pharmaceuticals: Its biological activity positions it as a candidate for drug development targeting inflammatory diseases and other conditions influenced by adenosine signaling.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create a wide range of functionalized compounds.

Interaction studies have focused on the compound's ability to bind to specific biological targets such as adenosine receptors and cyclooxygenase enzymes. Molecular docking studies have provided insights into its binding affinities and modes of action, indicating that structural modifications can enhance its selectivity and potency against these targets.

Several compounds share structural similarities with 2-phenylimidazo[1,2-a]pyrazin-3-amine. Here are some notable examples:

Compound NameStructure TypeBiological Activity
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amineImidazo[1,2-a]pyridineCOX inhibitor
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-aminesImidazo[1,2-a]pyridineAnticancer activity
5-Methoxyimidazo[1,2-a]pyridineImidazo[1,2-a]pyridineMelatonin receptor ligand

These compounds demonstrate similar structural frameworks but differ in their substituents and resultant biological activities. The unique phenyl group in 2-phenylimidazo[1,2-a]pyrazin-3-amine contributes to its distinct properties compared to these analogs.

XLogP3

2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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